Benzoylphenylurea

Description

Structure

3D Structure

Properties

CAS No. |

1195179-46-4 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

N-carbamoyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H12N2O2/c15-14(18)16(12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H,(H2,15,18) |

InChI Key |

XYFMGGWVGACNEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Benzoylphenylurea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzoylphenylurea (BPU) derivatives have emerged as a significant class of compounds with diverse biological activities, primarily recognized for their potent insecticidal properties as chitin (B13524) synthesis inhibitors.[1][2][3] More recently, their potential as anticancer agents targeting tubulin polymerization has garnered considerable interest.[4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of BPU derivatives, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing relevant biological pathways and workflows.

Core Structure and Biological Targets

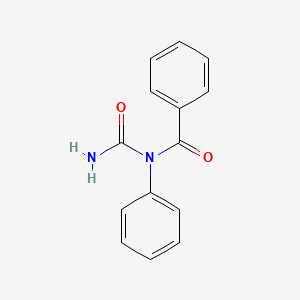

The fundamental scaffold of a this compound consists of a central urea (B33335) bridge connecting a substituted benzoyl group (A-ring) and a substituted phenyl group (B-ring). The nature and position of substituents on these rings critically influence the compound's biological activity and selectivity.

The two primary molecular targets for BPU derivatives are:

-

Chitin Synthase: In insects, BPUs inhibit the enzyme chitin synthase, a key player in the biosynthesis of chitin, an essential component of the exoskeleton.[1][7][8] This disruption of the molting process leads to larval death, making BPUs effective insect growth regulators.[9][10][11]

-

Tubulin: In cancer cells, certain BPU derivatives have been shown to inhibit the polymerization of tubulin into microtubules.[6][12][13] Microtubules are crucial for cell division, and their disruption leads to mitotic arrest and apoptosis, highlighting the potential of BPUs in oncology.[4][14]

Structure-Activity Relationships: Key Determinants of Potency

Insecticidal Activity (Chitin Synthesis Inhibition)

The SAR for the insecticidal activity of BPUs is well-established.[10][15] Quantitative structure-activity relationship (QSAR) studies have further elucidated the impact of various substituents.[16][17][18]

A-Ring (Benzoyl Moiety): Substituents at the ortho (2 and 6) positions of the benzoyl ring are crucial for high insecticidal activity.[10]

-

Halogenation: The presence of fluorine or chlorine atoms at the 2- and/or 6-positions generally enhances activity. Diflubenzuron, a widely used BPU insecticide, possesses a 2,6-difluorobenzoyl moiety.[8]

-

Steric and Electronic Effects: The substituents at the benzoyl moiety play a significant role, with electronic (σ) and steric (Es) parameters being key contributors to the inhibitory activity on chitin synthesis.[16][18]

B-Ring (Aniline Moiety): Substitutions on the aniline (B41778) ring also significantly modulate insecticidal potency.

-

Para-Position: Electron-withdrawing groups at the 4-position of the aniline ring are generally favorable for insecticidal effects.[10]

-

Bulky Groups: Large, bulky groups at the ortho positions of the aniline ring tend to be detrimental to larvicidal activity.[10]

-

Hydrophobicity: The hydrophobicity (π) of substituents on this ring can have a varied impact, ranging from negative to weakly positive contributions to activity.[16]

Anticancer Activity (Tubulin Polymerization Inhibition)

The SAR for the anticancer activity of BPUs is an active area of research, with several key features identified.[5][6][14]

A-Ring (Benzoyl Moiety): Modifications to the benzoyl ring are critical for tubulin inhibitory and cytotoxic effects.

-

3-Haloacylamino Group: The introduction of a 3-haloacylamino group has been a successful strategy in developing potent antimitotic agents.[6][14]

-

Phenyl Ring: The presence of the phenyl ring itself is considered essential for activity.[5][6]

B-Ring (Phenylurea Moiety): Substitutions on the terminal phenyl ring significantly influence anticancer potency.

-

Halogenation: A halogen substitution, particularly a fluorine atom, at the 6-position of the phenyl ring can enhance activity.[5][6]

-

Aryl Substitutions: Suitable aryl substitutions at the N'-end of the urea can increase anticancer activity, sometimes through a mechanism different from the parent compounds.[14]

-

Pyridyl Group: The introduction of a pyridyl group at the N'-end can improve bioavailability by allowing for the formation of soluble salts.[14]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives against various targets.

Table 1: Insecticidal Activity of this compound Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

| Diflubenzuron | Oncopeltus fasciatus | Chitin Synthesis Inhibition (in vitro) | Potent | [8] |

| Flucycloxuron | Oriental Armyworm | Larvicidal Activity | Standard | [19] |

| Compound 1 | Oriental Armyworm | Larvicidal Activity | 5-10x > Flucycloxuron | [19] |

| Compound 23 | Oriental Armyworm | Larvicidal Activity | 5-10x > Flucycloxuron | [19] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 11e | CEM (leukemia) | IC50 | 0.01 - 0.30 | [6] |

| Daudi (lymphoma) | IC50 | 0.01 - 0.30 | [6] | |

| MCF-7 (breast) | IC50 | 0.01 - 0.30 | [6] | |

| 14b | CEM (leukemia) | IC50 | 0.01 - 0.30 | [6] |

| Daudi (lymphoma) | IC50 | 0.01 - 0.30 | [6] | |

| MCF-7 (breast) | IC50 | 0.01 - 0.30 | [6] | |

| 16c | Hepatoma cells | Anticancer Activity | Enhanced | [14] |

| 16g | Hepatoma cells | Anticancer Activity | Enhanced | [14] |

| 6n | Various cancer cell lines | Antitumor Activity | Up to 10-fold > 1 (NSC-639829) | [12] |

| Tubulin Assembly | IC50 | 2.1 | [12][20] | |

| 7d | Various cancer cell lines | Antitumor Activity | Up to 10-fold > 1 (NSC-639829) | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound derivatives.

Chitin Synthase Activity Assay (Non-Radioactive)

This assay measures the inhibitory effect of compounds on chitin synthase activity by detecting the newly synthesized chitin polymer.[21][22]

Materials:

-

Fungal cell extract containing chitin synthase (e.g., from Saccharomyces cerevisiae)

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as the substrate

-

WGA conjugated to Horseradish Peroxidase (WGA-HRP)

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

Protocol:

-

Enzyme Preparation: Prepare a crude enzyme extract from a fungal source. Activation of zymogenic chitin synthase with trypsin may be required.[21]

-

Plate Coating: Coat the wells of a 96-well plate with WGA solution.[21]

-

Inhibitor Addition: Add the test this compound derivatives at various concentrations to the wells.

-

Enzymatic Reaction: Add the fungal cell extract and initiate the reaction by adding the UDP-GlcNAc substrate. Incubate the plate to allow for chitin synthesis.[22]

-

Detection:

-

Wash the plate to remove unbound components.

-

Add WGA-HRP solution to bind to the newly synthesized chitin.

-

Wash the plate again.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[21]

Tubulin Polymerization Assay

This assay determines the effect of compounds on the in vitro polymerization of tubulin into microtubules, typically by measuring changes in light scattering (turbidity) or fluorescence.[23][24][25]

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9)

-

Guanosine triphosphate (GTP)

-

Temperature-controlled microplate reader

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test this compound derivatives.

-

Reaction Setup: In a 96-well plate, add the test compounds, buffer, and GTP.

-

Initiation of Polymerization: Add cold tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm (for turbidity) or fluorescence at appropriate wavelengths every minute for a set period (e.g., 60 minutes).[23][24]

-

Data Analysis: Plot the change in absorbance or fluorescence over time. Determine the Vmax (maximum rate of polymerization) and the plateau. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.[23]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[26][27][28]

Materials:

-

Cancer cell lines

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates and allow them to attach overnight.[28]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[28]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[28]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[28]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[28]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[28]

Visualizations

The following diagrams illustrate key pathways and experimental workflows relevant to the study of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzoylurea Chitin Synthesis Inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Synthesis and antitumor evaluation of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound sulfur analogues with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo clinical pharmacology of dimethyl this compound, a novel oral tubulin-interactive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of benzoylphenyl ureas as toxicants and chitin synthesis inhibitors in Oncopeltus fasciatus☆ | Semantic Scholar [semanticscholar.org]

- 16. Quantitative studies on structure--activity relationship of sulfonylurea and this compound type pesticides and their substituents' bioisosterism using Synthons' activity contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. AID 262911 - Inhibition of tubulin polymerization - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Tubulin Polymerization Assay [bio-protocol.org]

- 25. Tubulin Polymerization Assay [bio-protocol.org]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. benchchem.com [benchchem.com]

Synthesis of Novel Benzoylphenylurea Compounds for Antitumor Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel benzoylphenylurea compounds as potential antitumor agents. It includes detailed experimental protocols for key assays, a summary of structure-activity relationships, and an exploration of the molecular mechanisms underlying their anticancer effects.

Introduction

This compound derivatives have emerged as a promising class of compounds in anticancer drug discovery. Initially recognized for their use as insecticides that inhibit chitin (B13524) synthesis, recent research has highlighted their potent cytotoxic effects against various human cancer cell lines.[1][2] These synthetic small molecules typically feature a core structure of N,N'-disubstituted urea (B33335), which serves as a versatile scaffold for chemical modifications to optimize their biological activity.

The primary antitumor mechanisms of action for many this compound compounds involve the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] Additionally, some derivatives have been shown to modulate critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[5] This guide will delve into the synthetic strategies, biological evaluation, and mechanistic insights of this promising class of anticancer agents.

Synthesis of this compound Compounds

The synthesis of this compound derivatives is typically achieved through a straightforward and versatile multi-step process. The general approach involves the reaction of a substituted aniline (B41778) with a benzoyl isocyanate, which can be generated in situ from a corresponding benzoyl chloride.

General Synthetic Scheme

A common synthetic route begins with the reaction of a substituted benzoyl chloride with an isocyanate source, such as potassium isocyanate, to form a benzoyl isocyanate intermediate. This intermediate is then reacted with a substituted aniline in an appropriate solvent to yield the final this compound product.

Alternatively, a Hofmann rearrangement of a primary amide can be employed to generate the isocyanate in situ, which then reacts with an amine to form the urea.[6][7]

Example Synthetic Protocol: Synthesis of N-(2-nitrobenzoyl)-N'-(4-chlorophenyl)urea

This protocol provides a representative example for the synthesis of a novel this compound compound.

Materials:

-

2-Nitrobenzoyl chloride

-

Potassium isocyanate (KOCN)

-

Anhydrous acetone

-

Anhydrous toluene (B28343)

-

Silica (B1680970) gel for column chromatography

-

Ethanol (B145695) for recrystallization

Procedure:

-

Synthesis of 2-Nitrobenzoyl Isocyanate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-nitrobenzoyl chloride (10 mmol) in 50 mL of anhydrous toluene. Add potassium isocyanate (15 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium chloride byproduct. The filtrate containing the 2-nitrobenzoyl isocyanate is used directly in the next step.

-

Synthesis of N-(2-nitrobenzoyl)-N'-(4-chlorophenyl)urea: In a separate flask, dissolve 4-chloroaniline (10 mmol) in 30 mL of anhydrous acetone.

-

Slowly add the toluene solution of 2-nitrobenzoyl isocyanate to the 4-chloroaniline solution with constant stirring at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature. The product may precipitate out of the solution.[8]

-

If a precipitate forms, collect the solid by filtration and wash with cold acetone. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[8]

-

Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR) Studies

The antitumor activity of this compound compounds is significantly influenced by the nature and position of substituents on both the benzoyl and phenyl rings. SAR studies have provided valuable insights for the rational design of more potent analogs.

-

Substituents on the Phenyl Ring: Halogen substitutions, particularly fluorine, at the 6-position of the phenyl ring have been shown to enhance anticancer activity.[3]

-

Substituents on the Benzoyl Ring: The presence of nitro groups on the benzoyl ring has been associated with high antitumor activity.[1]

-

Urea Linker: The urea moiety is crucial for the biological activity, likely due to its ability to form hydrogen bonds with target proteins.[9]

-

Lipophilicity and Electron-Withdrawing Groups: Increased lipophilicity and the presence of electron-withdrawing groups on the aryl rings can enhance the mitochondrial uncoupling activity and cytotoxicity of some bisaryl ureas.[10]

Antitumor Activity Evaluation

The antitumor potential of newly synthesized this compound compounds is assessed through a series of in vitro assays that measure cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Data Presentation: In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxic potential of a compound. The following tables summarize the IC₅₀ values of representative novel this compound compounds against various human cancer cell lines.

Table 1: IC₅₀ Values of Selected this compound Derivatives (µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 11e | CEM (Leukemia) | 0.01 - 0.30 | [3] |

| Daudi (Lymphoma) | 0.01 - 0.30 | [3] | |

| MCF-7 (Breast) | 0.01 - 0.30 | [3] | |

| Bel-7402 (Hepatoma) | 0.01 - 0.30 | [3] | |

| DU-145 (Prostate) | 0.01 - 0.30 | [3] | |

| PC-3 (Prostate) | 0.01 - 0.30 | [3] | |

| DND-1A (Melanoma) | 0.01 - 0.30 | [3] | |

| LOVO (Colon) | 0.01 - 0.30 | [3] | |

| MIA Paca (Pancreatic) | 0.01 - 0.30 | [3] | |

| 14b | CEM (Leukemia) | 0.01 - 0.30 | [3] |

| Daudi (Lymphoma) | 0.01 - 0.30 | [3] | |

| MCF-7 (Breast) | 0.01 - 0.30 | [3] | |

| Bel-7402 (Hepatoma) | 0.01 - 0.30 | [3] | |

| DU-145 (Prostate) | 0.01 - 0.30 | [3] | |

| PC-3 (Prostate) | 0.01 - 0.30 | [3] | |

| DND-1A (Melanoma) | 0.01 - 0.30 | [3] | |

| LOVO (Colon) | 0.01 - 0.30 | [3] | |

| MIA Paca (Pancreatic) | 0.01 - 0.30 | [3] | |

| Compound 11 | A-549 (Lung) | Not specified, 50-100x > Cisplatin | [5][11] |

| SKOV-3 (Ovarian) | Not specified, 50-100x > Cisplatin | [5][11] | |

| SK-MEL-2 (Melanoma) | Not specified, 50-100x > Cisplatin | [5][11] | |

| XF-498 (CNS) | Not specified, 50-100x > Cisplatin | [5][11] | |

| HCT-15 (Colon) | Not specified, 50-100x > Cisplatin | [5][11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antitumor activity of this compound compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.

Materials:

-

Human cancer cell lines

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the this compound compounds at their respective IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation at 300 x g for 5 minutes, and wash twice with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Human cancer cell lines

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 100 µL of 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-FITC negative, PI negative: Live cells

-

Annexin V-FITC positive, PI negative: Early apoptotic cells

-

Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative, PI positive: Necrotic cells

-

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescence reporter)

-

Test compounds and controls (e.g., colchicine (B1669291) as an inhibitor, paclitaxel (B517696) as a stabilizer)

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation: Prepare a 10x stock solution of the test compounds and controls in a suitable buffer. Prepare the tubulin master mix on ice according to the kit manufacturer's instructions.

-

Assay Setup: Pre-warm a 96-well plate to 37°C. Add 10 µL of the 10x compound dilutions to the appropriate wells.

-

Initiation of Polymerization: Initiate the reaction by adding 90 µL of the cold tubulin master mix to each well.

-

Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at ~360 nm, emission at ~450 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value for tubulin polymerization inhibition.

Mechanism of Action

The antitumor effects of many novel this compound compounds are attributed to their ability to interfere with microtubule dynamics and modulate key signaling pathways involved in cell survival and proliferation.

Inhibition of Tubulin Polymerization

Several potent this compound derivatives act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules.[3][4] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering apoptosis.[3]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Some this compound compounds have been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets. This inhibition can suppress cancer cell proliferation and migration.[5] For example, the novel derivative SUD has been reported to inhibit the expression and function of the TRPM7 channel through the PI3K/Akt signaling pathway, thereby suppressing the epithelial-mesenchymal transition (EMT) process and reducing cancer cell migration.[5][12]

Visualizations

Experimental Workflow

References

- 1. Synthesis and antitumor activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]

- 5. Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Benzoylurea Derivatives as Potential Antitumor Agents; Synthesis, Activities and Structure-Activity Relationships -Archives of Pharmacal Research [koreascience.kr]

- 12. researchgate.net [researchgate.net]

Benzoylphenylureas: A Technical Guide to their Function as Insect Growth Regulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylphenylureas (BPUs) represent a significant class of insect growth regulators (IGRs) that have been successfully integrated into pest management programs for several decades.[1][2][3] Their unique mode of action, targeting the synthesis of chitin (B13524), provides a high degree of selectivity and effectiveness against various insect pests, particularly during their larval stages.[4][5] This technical guide provides an in-depth overview of the mechanism of action, structure-activity relationships, and toxicological data of benzoylphenylurea insecticides. Detailed experimental protocols for their evaluation are also presented to facilitate further research and development in this field.

Mechanism of Action: Inhibition of Chitin Synthesis

The primary mode of action of benzoylphenylureas is the disruption of chitin biosynthesis.[1][6] Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and the peritrophic matrix lining the midgut.[7][8][9] The enzyme responsible for the polymerization of N-acetylglucosamine units into chitin is chitin synthase.[7] BPUs act as potent and specific inhibitors of this enzyme.[1][10]

By inhibiting chitin synthase, BPUs prevent the proper formation of the new cuticle during the molting process.[4][9] This leads to an inability to shed the old exoskeleton, resulting in larval mortality.[9] The insect's endocuticle is affected, losing its elasticity.[4] Additionally, some benzoylphenylureas can suppress fecundity and act as ovicides.[4] Because higher animals and plants do not possess chitin, BPUs exhibit a high degree of selectivity and are relatively safe for non-target organisms, with the exception of aquatic invertebrates and crustaceans.[1][4][11]

The precise molecular target of BPUs within the chitin synthase complex was a long-standing question.[6] However, recent research has provided compelling evidence that BPUs, along with other insecticides like buprofezin (B33132) and etoxazole, directly interact with chitin synthase 1 (CHS1).[12][13][14] A specific mutation (I1042M in Plutella xylostella) in the CHS1 gene has been shown to confer high levels of resistance to BPUs, strongly indicating that CHS1 is the direct target.[13][14]

Below is a diagram illustrating the chitin biosynthesis pathway and the point of inhibition by benzoylphenylureas.

References

- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jeb.co.in [jeb.co.in]

- 5. Insect Growth Regulators [growertalks.com]

- 6. agronomyjournals.com [agronomyjournals.com]

- 7. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis -ORCA [orca.cardiff.ac.uk]

An In-depth Technical Guide to the Chemical Properties and Derivatives of N-benzoyl-N'-phenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N-benzoyl-N'-phenylurea and its derivatives. The information presented is intended to support research and development efforts in the fields of medicinal chemistry, crop protection, and materials science.

Core Chemical Properties of N-benzoyl-N'-phenylurea

N-benzoyl-N'-phenylurea (BPU) serves as the parent compound for the extensive class of benzoylurea (B1208200) derivatives.[1] Its foundational chemical and physical characteristics are pivotal to understanding the behavior of its more complex analogues.

Physical and Chemical Properties

N-benzoyl-N'-phenylurea is a white crystalline solid with a molecular formula of C₁₄H₁₂N₂O₂ and a molar mass of 240.26 g/mol .[2] Key physical properties are summarized in the table below. The molecule is characterized by a planar structure with significant charge delocalization.[2] This planarity is reinforced by an intramolecular N−H⋅⋅⋅O hydrogen bond, which forms a pseudoaromatic six-membered ring.[2] In the solid state, intermolecular N−H⋅⋅⋅O hydrogen bonds lead to the formation of centrosymmetric dimers.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [2] |

| Molar Mass | 240.262 g·mol⁻¹ | [2] |

| Appearance | White crystals | [2] |

| Melting Point | 210 to 213 °C | [2] |

| Density | 1.259 g cm⁻³ | [2] |

| Refractive Index (nD) | 1.644 | [2] |

Spectroscopic Data

| Spectroscopic Technique | Expected Peaks and Signals |

| ¹H NMR (DMSO-d₆) | Signals for aromatic protons on the phenyl and benzoyl rings are expected in the range of δ 6.8 - 8.0 ppm. The urea (B33335) N-H protons would likely appear as two distinct singlets between δ 8.2 - 9.8 ppm, with their chemical shifts being sensitive to solvent and concentration.[4][5] |

| ¹³C NMR (DMSO-d₆) | The carbonyl carbon of the urea group is anticipated to resonate in the range of δ 152 - 158 ppm. Aromatic carbons would appear between δ 115 - 145 ppm.[4] |

| Infrared (IR) Spectroscopy (KBr) | Key vibrational bands would include N-H stretching around 3300 cm⁻¹, C=O stretching for the amide and urea carbonyls in the region of 1640-1680 cm⁻¹, and C-N stretching bands. Aromatic C-H stretching would be observed above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ would be observed at m/z 240. Common fragmentation pathways for ureas involve cleavage of the C-N bonds adjacent to the carbonyl group, potentially leading to fragments corresponding to phenyl isocyanate (m/z 119) and benzamide (B126) (m/z 121), or their corresponding radical cations.[6] |

Synthesis of N-benzoyl-N'-phenylurea and Its Derivatives

The synthesis of N-benzoyl-N'-phenylurea and its derivatives can be achieved through several established methods.

General Synthetic Routes

-

Reaction of N-chlorobenzamide with Phenylisocyanate: This early method involves the reaction of dry N-chlorobenzamide with phenylisocyanate.[2]

-

Hydrolysis of N-benzoyl-N'-phenylthiourea: The urea can be formed by the hydrolysis of the corresponding thiourea (B124793) derivative.[2]

-

Schotten-Baumann Reaction: A widely used and versatile method involves the acylation of a substituted N-phenylurea with a substituted benzoyl chloride in the presence of a base.[7] This method is particularly useful for generating a diverse library of derivatives.

Experimental Protocol: Synthesis of N-(4-methylbenzoyl)-N'-phenylurea

This protocol describes the synthesis of an anticancer derivative, N-(4-methylbenzoyl)-N'-phenylurea, via the Schotten-Baumann reaction.

Materials:

-

N-phenylurea

-

4-methylbenzoyl chloride

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve N-phenylurea (1.0 equivalent) in dichloromethane.

-

To this solution, add pyridine (1.1 equivalents) and cool the mixture in an ice bath.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield N-(4-methylbenzoyl)-N'-phenylurea as a white solid.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Derivatives of N-benzoyl-N'-phenylurea and Their Applications

The core N-benzoyl-N'-phenylurea scaffold has been extensively modified to develop compounds with a wide range of biological activities, primarily as insecticides and, more recently, as potential anticancer agents.

Insecticidal Derivatives

Benzoylphenylureas (BPUs) are a major class of insecticides that act as insect growth regulators.[1] They are highly effective against the larval stages of many insect pests.

BPUs inhibit the biosynthesis of chitin (B13524), a crucial component of the insect exoskeleton.[8] This disruption of chitin formation prevents the proper molting process, leading to larval death. The pathway of chitin biosynthesis and the point of inhibition by BPUs are illustrated below.

Anticancer Derivatives

Recent research has focused on the development of N-benzoyl-N'-phenylurea derivatives as potential anticancer agents. These compounds have shown efficacy against a variety of cancer cell lines.

-

Substitution on the Phenyl Ring: Halogen substitution, particularly at the 6-position of the phenyl ring, has been shown to enhance anticancer activity.

-

Modifications to the Benzoyl Moiety: The introduction of substituents such as methoxy (B1213986) groups on the benzoyl ring can improve the lipophilic and electronic properties of the compounds, leading to increased efficacy.[7]

-

Urea Linkage Modification: Replacement of the oxygen in the urea moiety with sulfur to form a thiourea can also influence biological activity.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(4-methoxybenzoyl)-N'-phenylurea | HeLa | 6.5 | [7] |

| A 6-fluoro substituted derivative | Various (CEM, MCF-7, etc.) | 0.01 - 0.30 |

Several mechanisms of action have been proposed for the anticancer effects of N-benzoyl-N'-phenylurea derivatives.

-

Microtubule Polymerization Inhibition: Some derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

-

PI3K/Akt Signaling Pathway Inhibition: N,N'-diarylurea derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell survival and proliferation.[9][10]

Conclusion

N-benzoyl-N'-phenylurea and its derivatives represent a versatile class of compounds with significant applications in agriculture and medicine. The core structure allows for extensive chemical modification, leading to compounds with tailored biological activities. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of more potent and selective agents for a variety of applications.

References

- 1. ias.ac.in [ias.ac.in]

- 2. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]

- 3. N-Benzoyl-N′-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylurea(64-10-8) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of Benzoylphenylureas as Chitin Synthesis Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylphenylureas (BPUs) represent a significant class of insect growth regulators (IGRs) that exert their insecticidal effects by inhibiting chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton.[1][2] Because chitin is absent in vertebrates and plants, its biosynthetic pathway is an attractive and selective target for insecticide development.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of BPUs, structure-activity relationships, and quantitative efficacy. Furthermore, it offers detailed experimental protocols for evaluating chitin synthesis inhibition and a discussion on resistance mechanisms.

Introduction to Chitin and Benzoylphenylureas

Chitin is a long-chain polymer of N-acetylglucosamine, a derivative of glucose.[6] It is the second most abundant polysaccharide in nature, after cellulose.[7] In insects and other arthropods, chitin is a primary component of the cuticle, which forms the exoskeleton, and the peritrophic matrix lining the midgut.[1][8] The rigid yet flexible exoskeleton provides structural support, protection from predators and environmental hazards, and serves as an attachment point for muscles. The process of molting, or ecdysis, where an insect sheds its old cuticle and forms a new, larger one, is critically dependent on the timely synthesis and degradation of chitin.[4][9]

Benzoylphenylureas (BPUs) are a class of insecticides that interfere with this crucial molting process.[2][9] First discovered during herbicide research, these compounds were found to have potent insecticidal properties.[3] They are highly effective against the larval stages of many insect orders, including Lepidoptera, Coleoptera, Diptera, and Hemiptera.[2][10] By disrupting the formation of the new cuticle, BPUs cause abortive molting, leading to larval death.[1][9] Their high specificity and low toxicity to mammals and other non-target organisms make them valuable components in Integrated Pest Management (IPM) and Insecticide Resistance Management (IRM) programs.[11][12][13]

Mechanism of Action: Inhibition of Chitin Synthesis

The insect chitin biosynthesis pathway is a complex, multi-step process that begins with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains.[8] BPUs act at the final stage of this pathway.[14]

The precise molecular mode of action was a long-standing question, with some theories suggesting an indirect effect via sulfonylurea receptors (SUR) involved in vesicle transport.[15] However, recent compelling evidence from genetic studies, including the use of CRISPR/Cas9 genome editing in Drosophila melanogaster, has shown that the primary target of BPUs is the enzyme chitin synthase 1 (CHS1) .[15][16][17] CHS1 is an integral membrane protein located in the apical plasma membrane of epidermal cells that catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1][8]

BPUs are believed to interact directly with the CHS1 protein, blocking the polymerization and translocation of the nascent chitin chain across the plasma membrane.[1][14][15] This inhibition disrupts the proper assembly of the procuticle, the unhardened inner layers of the exoskeleton.[9] Consequently, the new cuticle is improperly formed and cannot withstand the pressures of molting or provide adequate support, resulting in the death of the insect larva.[1]

Caption: Simplified Chitin Biosynthesis Pathway and BPU Inhibition.

Structure-Activity Relationships (SAR)

The insecticidal activity of BPU compounds is highly dependent on their chemical structure. SAR studies analyze how modifications to different parts of the BPU molecule affect its biological efficacy.[3][12] The core BPU structure can be divided into three key regions: the benzoyl ring, the urea (B33335) bridge, and the aniline (B41778) ring.[3]

-

Benzoyl Moiety : Substituents on the benzoyl ring are critical for activity. Optimal activity is often achieved with specific substitution patterns, such as 2,6-difluoro or 2-chloro substitutions.[18][19][20] These electron-withdrawing groups are thought to be important for binding to the target site.[18]

-

Aniline Moiety : The nature and position of substituents on the aniline ring also significantly influence insecticidal potency.[21] Different substituents can affect the compound's hydrophobicity, metabolic stability, and overall conformation, thereby impacting its ability to reach and interact with CHS1.

-

Urea Bridge : The -C(O)NHC(O)NH- bridge is essential for maintaining the correct spatial arrangement of the benzoyl and aniline rings, which is crucial for biological activity.[21]

These SAR insights are vital for the rational design and synthesis of new, more potent, and selective BPU insecticides.[13][22]

Quantitative Efficacy of Benzoylphenylureas

The efficacy of BPUs is typically quantified by determining the median lethal concentration (LC₅₀) or median inhibitory concentration (IC₅₀). LC₅₀ values, derived from in vivo bioassays, represent the concentration of a compound required to kill 50% of a test population of insects.[23] IC₅₀ values, from in vitro assays, represent the concentration needed to inhibit a specific biological process, such as chitin synthase activity, by 50%.[24] The table below summarizes efficacy data for several BPUs against various insect pests.

| Compound | Target Species | Assay Type | Efficacy Metric | Value | Reference(s) |

| Hexaflumuron | Leptinotarsa decemlineata | Larval Bioassay | LC₅₀ | 0.79 mg ai/L | [25] |

| Ephestia figulilella | Larval Bioassay | LC₅₀ | 196.5 ppm | [25] | |

| Spodoptera exigua | Larval Bioassay | LC₅₀ | 6.54 mg/L | [23] | |

| Lufenuron | Leptinotarsa decemlineata | Larval Bioassay | LC₅₀ | 27.3 mg ai/L | [25] |

| Ephestia figulilella | Larval Bioassay | LC₅₀ | 961.4 ppm | [25] | |

| Chlorfluazuron | Spodoptera exigua | Larval Bioassay | LC₅₀ | 9.09 mg/L | [23] |

| NK-17 | Spodoptera exigua | Larval Bioassay | LC₅₀ | 3.38 mg/L | [23] |

| Diflubenzuron | Coptotermes formosanus | Termite Bioassay | - | High Mortality | |

| Novaluron | Coptotermes formosanus | Termite Bioassay | - | High Mortality | |

| Compound 20 | Sclerotinia sclerotiorum | CHS Enzyme Assay | IC₅₀ | 0.12 mM | [24] |

| Polyoxin B | Sclerotinia sclerotiorum | CHS Enzyme Assay | IC₅₀ | 0.19 mM | [24] |

Experimental Protocols

Evaluating the efficacy and mechanism of novel chitin synthesis inhibitors requires robust and reproducible experimental assays. Below are detailed protocols for key in vitro and in vivo experiments.

In Vitro Chitin Synthase Activity Assay

This assay directly measures the inhibitory effect of a compound on the chitin synthase enzyme, typically from a crude extract of fungal or insect cells.[6][26] A common method is a non-radioactive, high-throughput microplate assay.[24]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against chitin synthase.

Principle: Chitin synthase from a cell extract is used to synthesize chitin from the substrate UDP-GlcNAc in the wells of a microtiter plate pre-coated with wheat germ agglutinin (WGA). WGA binds to the newly synthesized chitin. The amount of chitin produced is then quantified using an enzyme-linked secondary detection method, such as HRP-conjugated WGA followed by a colorimetric substrate like TMB.[6][24]

Methodology:

-

Enzyme Preparation:

-

Culture fungal mycelia (e.g., Sclerotinia sclerotiorum) or insect cell lines.[24]

-

Harvest cells via centrifugation (e.g., 3000 x g for 10 minutes).[24]

-

Homogenize the cells in an appropriate extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5).[6]

-

(Optional) Activate zymogenic chitin synthase by incubating the crude extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, followed by the addition of a soybean trypsin inhibitor to stop the reaction.[6][24]

-

Centrifuge the homogenate at high speed (e.g., 3000 x g for 10 minutes) and collect the supernatant containing the crude enzyme. Store at -20°C.[6][24]

-

-

Assay Procedure:

-

Plate Coating: Add 100 µL of WGA solution (e.g., 50 µg/mL in deionized water) to each well of a 96-well microtiter plate. Incubate to allow coating, then wash the wells.[6]

-

Reaction Mixture: Prepare a reaction mixture containing buffer (50 mM Tris-HCl, pH 7.5), cofactors (e.g., 3.2 mM CoCl₂), N-acetylglucosamine (80 mM), and the substrate UDP-N-acetylglucosamine (8 mM).[6]

-

Inhibitor Addition: Add various concentrations of the test BPU (dissolved in DMSO, final concentration ≤1%) to the wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

Enzyme Addition: Add the prepared crude enzyme solution to all wells except the negative control.

-

Incubation: Cover the plate and incubate at 30°C for 1-3 hours with gentle shaking.[6][27]

-

Detection:

-

Wash the plate six times with deionized water to remove unreacted components.[6]

-

Add 100 µL of WGA-HRP conjugate solution (e.g., 1 µg/mL) to each well and incubate at 30°C for 30 minutes.[6]

-

Wash the plate again six times with deionized water.[6]

-

Add 100 µL of TMB substrate solution. Allow color to develop.[6][24]

-

Stop the reaction with 2 M H₂SO₄ and measure the absorbance (OD) at the appropriate wavelength (e.g., 450 nm or 600 nm).[6][24]

-

-

-

Data Analysis:

-

Subtract the background OD from the control and inhibitor-treated wells.

-

Calculate the percentage of inhibition for each BPU concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration and fitting to a dose-response curve.[27]

-

Caption: Workflow for an in vitro Chitin Synthase Inhibition Assay.

In Vivo Insect Larval Bioassay (Leaf-Dip Method)

This assay assesses the insecticidal activity of a compound on live insect larvae. The leaf-dip method is common for leaf-feeding insects.

Objective: To determine the median lethal concentration (LC₅₀) of a BPU against a target insect species.

Methodology:

-

Insect Rearing: Maintain a healthy, synchronized colony of the target insect species (e.g., Spodoptera exigua) under controlled environmental conditions (e.g., 26 ± 2°C, 65 ± 5% RH, 16:8 L:D photoperiod).[26]

-

Preparation of Test Solutions:

-

Prepare a stock solution of the BPU in a suitable solvent (e.g., acetone).

-

Create a series of graded concentrations by diluting the stock solution in distilled water containing a surfactant (e.g., Triton X-100 or Tween-80) to ensure even spreading on the leaf surface.[23] A control solution should contain only the solvent and surfactant at the same concentration.

-

-

Treatment Application:

-

Excise fresh, untreated leaves (e.g., cabbage, cotton) of a uniform size.

-

Dip each leaf into a test solution for a standardized time (e.g., 10-30 seconds).

-

Allow the leaves to air-dry completely under a fume hood.

-

-

Experimental Setup:

-

Place one treated leaf into a Petri dish or ventilated container lined with moistened filter paper to maintain humidity.[26]

-

Introduce a known number of synchronized, pre-starved larvae (e.g., 10 third-instar larvae) into each dish.[26]

-

Prepare several replicates for each concentration and the control.

-

-

Incubation and Observation:

-

Maintain the containers in an environmental chamber under the specified rearing conditions.

-

Assess mortality at regular intervals (e.g., daily for 5-7 days). Larvae that are unable to move when prodded with a fine brush are considered dead. Also record any sublethal effects like failed molting or morphological abnormalities.[25]

-

-

Data Analysis:

-

Correct the observed mortality for control mortality using Abbott's formula if necessary.

-

Use probit analysis to calculate the LC₅₀ value and its 95% confidence limits.[10]

-

References

- 1. researchgate.net [researchgate.net]

- 2. jeb.co.in [jeb.co.in]

- 3. Benzoylurea Chitin Synthesis Inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. d.docksci.com [d.docksci.com]

- 6. benchchem.com [benchchem.com]

- 7. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 8. k-state.edu [k-state.edu]

- 9. Benzoylphenyl ureas as veterinary antiparasitics. An overview and outlook with emphasis on efficacy, usage and resistance | Parasite [parasite-journal.org]

- 10. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative studies on structure--activity relationship of sulfonylurea and this compound type pesticides and their substituents' bioisosterism using Synthons' activity contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Studies on Insecticidal Activities and Action Mechanism of Novel this compound Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]

- 25. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

Toxicological Profile of Benzoylphenylurea in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of benzoylphenylurea (BPU) compounds in mammals. BPUs are a class of insecticides that act as insect growth regulators by inhibiting chitin (B13524) synthesis. Due to the absence of chitin in vertebrates, these compounds generally exhibit low toxicity to mammals, making them a subject of interest for their selective pesticidal activity. This document details their absorption, distribution, metabolism, and excretion (ADME), as well as their acute, chronic, reproductive, developmental, genotoxic, carcinogenic, neurotoxic, and endocrine-disrupting potential.

Mechanism of Action and Selective Toxicity

The primary mechanism of action of benzoylphenylureas is the inhibition of chitin synthesis, a crucial process for the formation of the exoskeleton in insects.[1] This action is highly specific to arthropods, as mammals and other vertebrates do not possess the chitin synthesis pathway. This fundamental biochemical difference is the basis for the selective toxicity of BPUs and their favorable safety profile in mammals.

Caption: Mechanism of selective toxicity of Benzoylphenylureas.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of BPUs in mammals are characterized by generally poor and dose-dependent absorption from the gastrointestinal tract, wide distribution with a tendency for accumulation in adipose tissue, limited metabolism, and primary excretion via the feces.

Diflubenzuron (B1670561): In rats, intestinal absorption of diflubenzuron is inversely related to the administered dose, with about 50% absorption at 4 mg/kg and only 4% at 900 mg/kg.[2] Excretion is nearly complete within 72 hours, with no significant retention in the carcass.[2] The primary route of elimination is through the feces, with approximately 83% of an administered dose recovered in feces within 48 hours, mostly as the unchanged parent compound. Metabolism involves hydroxylation of the aromatic rings and cleavage of the ureido bridge, with metabolites being excreted as conjugates in the bile.[2] The main metabolites identified are 2,6-difluorobenzoic acid and 4-chlorophenylurea.[3]

Lufenuron (B1675420): Following oral administration in rats, the absorption of lufenuron is also dose-dependent, with about 44% of a 0.5 mg/kg body weight dose being absorbed.[4] A large proportion of the absorbed lufenuron is distributed to and stored in adipose tissue.[4] Metabolism is limited, and the primary route of elimination is via the feces through biliary excretion.[4]

Flufenoxuron (B33157): In rats, flufenoxuron demonstrates dose-dependent absorption, with approximately 86% of a low dose (3.5 mg/kg) and only 1% of a high dose (350 mg/kg) being absorbed.[5] It is widely distributed, with notable accumulation in fat.[5] The parent compound is the major component found in tissues and excreta, and the primary route of elimination is fecal.[5]

Novaluron (B1679983): Novaluron is poorly absorbed after oral administration in rats, with absorption being inversely related to the dose.[6][7] The majority of the administered dose is excreted unchanged in the feces.[7] Absorbed novaluron is distributed to various tissues, with the highest concentrations found in fat.[6]

Acute Toxicity

Benzoylphenylureas exhibit low acute toxicity in mammalian species when administered via oral, dermal, or inhalation routes.

| Compound | Species | Route | LD50 | Reference |

| Diflubenzuron | Rat | Oral | >5,000 mg/kg | [8] |

| Rabbit | Dermal | >2,000 mg/kg | [8] | |

| Lufenuron | Rat | Oral | >2,000 mg/kg | [9] |

| Rat | Dermal | >2,000 mg/kg | [9] | |

| Flufenoxuron | Rat | Oral | >3,000 mg/kg | [10] |

| Rat | Dermal | >2,000 mg/kg | [5] | |

| Novaluron | Rat | Oral | >5,000 mg/kg | [6] |

| Rat | Dermal | >2,000 mg/kg | [6] | |

| Hexaflumuron | Rat | Oral | >5,000 mg/kg | [11] |

Experimental Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a reduced number of animals.

Caption: Workflow for an acute oral toxicity study (OECD 423).

Chronic Toxicity

Repeated-dose toxicity studies have been conducted for various BPUs, generally revealing a low potential for chronic toxicity. The primary target organs identified at high doses are often the hematopoietic system (leading to methemoglobinemia), the liver, and the spleen.

| Compound | Species | Duration | NOAEL | Key Effects at LOAEL | Reference |

| Diflubenzuron | Rat | 2 years | 2 mg/kg/day | Methemoglobin formation | [12] |

| Lufenuron | Rat | 2 years | 1.93 mg/kg/day | Tonic-clonic convulsions, effects on lungs, liver, and urinary tract | [13] |

| Flufenoxuron | Dog | 1 year | 3.7 mg/kg/day | Effects on hematological parameters and liver | [14] |

| Novaluron | Rat | 2 years | 1.1 mg/kg/day | Effects on red blood cell parameters | [15] |

| Teflubenzuron | Mouse | 78 weeks | 2.1 mg/kg/day | Hepatocellular hypertrophy and necrosis | [16] |

Experimental Protocol: Chronic Toxicity Study (General, based on OECD 452)

Chronic toxicity studies are designed to evaluate the cumulative toxic effects of a substance over a significant portion of an animal's lifespan.

References

- 1. epa.gov [epa.gov]

- 2. Diflubenzuron: intestinal absorption and metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nib.si [nib.si]

- 5. oecd.org [oecd.org]

- 6. inchem.org [inchem.org]

- 7. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 8. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 9. benchchem.com [benchchem.com]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Subacute toxicity assessment of diflubenzuron, an insect growth regulator, in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fao.org [fao.org]

- 14. fsc.go.jp [fsc.go.jp]

- 15. fsc.go.jp [fsc.go.jp]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to the Environmental Fate and Degradation of Benzoylphenylurea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylphenylurea (BPU) compounds represent a significant class of insecticides that act as insect growth regulators. Their primary mode of action is the inhibition of chitin (B13524) synthesis, a process crucial for the formation of the insect exoskeleton, but absent in vertebrates. This specificity makes them a valuable tool in integrated pest management programs. However, the widespread use of BPUs necessitates a thorough understanding of their environmental fate and degradation to assess their potential impact on non-target organisms and ecosystems.

This technical guide provides a comprehensive overview of the environmental degradation of this compound compounds, focusing on the primary pathways of hydrolysis, photolysis, and microbial degradation. It summarizes quantitative degradation data, details experimental protocols for assessing their environmental persistence, and visualizes key degradation pathways and experimental workflows.

Data Presentation: Degradation of this compound Compounds

The environmental persistence of this compound compounds is influenced by a variety of factors, including pH, temperature, sunlight, and microbial activity. The following tables summarize the degradation half-lives (DT50) for several common BPUs under different environmental conditions.

| Compound | pH | Temperature (°C) | Hydrolysis DT50 (days) | Reference |

| Diflubenzuron (B1670561) | 5 | 25 | 187 - 433 | [1] |

| 7 | 25 | 117 - 247 | [1] | |

| 9 | 25 | 32 - 46 | [1][2] | |

| Flufenoxuron | 5 | 25 | 112 | |

| 7 | 25 | 104 | ||

| 9 | 25 | 36.7 | ||

| Novaluron | 5 | 25 | Stable | [3] |

| 7 | 25 | Stable | [3] | |

| 9 | 25 | 101 | [3][4] | |

| Teflubenzuron (B33202) | 5 | 25 | Stable | [3] |

| 7 | 25 | Stable | [3] | |

| 9 | 25 | 10 | [3] | |

| Hexaflumuron | 9 | - | 35 (60% hydrolysis) | [5] |

| Table 1: Hydrolysis half-lives (DT50) of selected this compound compounds at different pH values. |

| Compound | Condition | Photolysis DT50 (days) | Reference |

| Diflubenzuron | Aqueous (pH 7) | 80 (12h light/dark cycle) | [1] |

| Novaluron | Natural Water | 31.1 | |

| Aqueous (pH 5) | 187 | [4] | |

| Teflubenzuron | Aqueous (pH 5, 20°C) | 15.6 (375 hours) | [3] |

| Hexaflumuron | Aqueous (pH 5, 25°C) | 6.3 | [5] |

| Table 2: Aquatic photolysis half-lives (DT50) of selected this compound compounds. |

| Compound | Soil Type | Aerobic/Anaerobic | Soil Degradation DT50 (days) | Reference |

| Novaluron | Various | Aerobic | 5 - 20 | |

| Teflubenzuron | Humic Sand | Aerobic | ~14 | [6] |

| Sandy Loam | Aerobic | ~42 | [6] | |

| - | Aerobic | 33.5 | [7] | |

| Chlorfluazuron | Cabbage Field | Aerobic | 6.03 - 8.10 | [8] |

| Hexaflumuron | Various | Aerobic | 56 - 190 | [5] |

| Various | Anaerobic | 40 - 64 | [5] | |

| Table 3: Soil degradation half-lives (DT50) of selected this compound compounds. |

Experimental Protocols

The determination of the environmental fate of this compound compounds relies on standardized experimental protocols. The following sections detail the methodologies for key degradation studies.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of a substance in aqueous solutions at environmentally relevant pH values (4, 7, and 9).[4][9][10][11][12]

1. Principle: Sterile aqueous buffer solutions of different pH values are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance and its hydrolysis products are monitored over time.[9][11]

2. Materials:

-

Test substance (radiolabeled or non-labeled)

-

Sterile aqueous buffer solutions:

-

pH 4.0 (e.g., acetate (B1210297) buffer)

-

pH 7.0 (e.g., phosphate (B84403) buffer)

-

pH 9.0 (e.g., borate (B1201080) buffer)

-

-

Sterile, light-protected incubation vessels (e.g., amber glass vials with screw caps)

-

Constant temperature chamber or water bath

-

Analytical instrumentation for quantification (e.g., HPLC, LC-MS)

3. Procedure:

-

Preliminary Test: A preliminary test is conducted at 50°C for 5 days at pH 4, 7, and 9 to quickly assess the stability of the substance. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be required.[11]

-

Main Study:

-

Prepare solutions of the test substance in the sterile buffer solutions. The concentration should not exceed 0.01 M or half the saturation concentration.[11]

-

Dispense the solutions into the incubation vessels.

-

Incubate the vessels in the dark at a constant temperature (e.g., 25°C).

-

At appropriate time intervals, withdraw samples for analysis.

-

Analyze the samples for the concentration of the parent compound and any significant degradation products (>10% of the applied amount).

-

The study is continued until at least 90% of the substance has degraded or for a maximum of 30 days.[11]

-

4. Data Analysis:

-

The degradation is assumed to follow pseudo-first-order kinetics.

-

The degradation rate constant (k) and the half-life (DT50 = ln(2)/k) are calculated for each pH and temperature combination.

Direct Photolysis Rate in Water by Sunlight (Adapted from EPA OCSPP 835.2210)

This guideline describes a method to determine the direct photolysis rate and half-life of a chemical in water when exposed to sunlight.[13]

1. Principle: A solution of the test chemical in pure water is exposed to natural or simulated sunlight. The concentration of the chemical is measured over time to determine the rate of photolytic degradation.[13] An actinometer, a chemical with a known quantum yield, is used to correct for variations in light intensity.

2. Materials:

-

Test substance

-

Purified water (e.g., distilled or deionized)

-

Actinometer (e.g., p-nitroacetophenone/pyridine)

-

Photolysis tubes (e.g., quartz or borosilicate glass)

-

Light source (natural sunlight or a laboratory light source with a spectrum similar to sunlight)

-

Analytical instrumentation for quantification (e.g., HPLC, GC)

3. Procedure:

-

Tier 1 Screening:

-

Prepare a solution of the test chemical in purified water.

-

Fill photolysis tubes with the solution.

-

Expose the tubes to the light source alongside tubes containing the actinometer solution.

-

Dark controls, wrapped in aluminum foil, are run in parallel.

-

Sample the solutions at various time points and analyze for the concentration of the test chemical and the actinometer.

-

-

Tier 2 (if significant photolysis is observed):

-

Determine the molar absorption spectrum of the test chemical in water.

-

Determine the quantum yield of the photoreaction.

-

Calculate the photolysis rate constant using the molar absorption spectrum, quantum yield, and solar irradiance data for the specific latitude and season.

-

4. Data Analysis:

-

The photolysis is typically modeled using first-order kinetics.

-

The photolysis rate constant and half-life are calculated. The data from the actinometer is used to normalize the results to standard sunlight conditions.

Degradation Pathways and Signaling

The degradation of this compound compounds can proceed through various pathways, leading to the formation of several intermediate and final products. Understanding these pathways is crucial for assessing the overall environmental impact, as the toxicity of the degradation products may differ from the parent compound.

Microbial Degradation of Teflubenzuron

Microorganisms in the soil and aquatic environments play a significant role in the degradation of teflubenzuron. The primary initial step is the hydrolytic cleavage of the urea (B33335) bridge.[14]

Mode of Action and Impact on Non-Target Crustaceans

This compound compounds, such as diflubenzuron and teflubenzuron, are known to have significant adverse effects on non-target crustaceans due to their shared biological pathway of chitin synthesis.[15][16]

Experimental Workflow: Environmental Risk Assessment

The environmental risk assessment of pesticides and their degradation products is a multi-step process that integrates data on exposure and toxicity.

Conclusion

The environmental fate of this compound compounds is a complex interplay of chemical and biological processes. While generally exhibiting low acute toxicity to vertebrates, their persistence and the formation of potentially more mobile or toxic degradation products warrant careful consideration. This guide has provided a summary of key degradation data, outlined essential experimental protocols for their assessment, and visualized important degradation and toxicity pathways. A thorough understanding of these aspects is critical for the responsible development and use of BPU insecticides, ensuring their efficacy in pest management while minimizing unintended environmental consequences. For a comprehensive risk assessment, it is crucial to evaluate not only the parent compound but also its major degradation products.[15][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 5. Hexaflumuron | C16H8Cl2F6N2O3 | CID 91741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. A broad-spectrum analysis of the effects of teflubenzuron exposure on the biochemical activities and microbial community structure of soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. jrfglobal.com [jrfglobal.com]

- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. Transformation of the insecticide teflubenzuron by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzoylurea pesticides used as veterinary medicines in aquaculture: Risks and developmental effects on nontarget crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synergistic Degradation of Linuron by a Bacterial Consortium and Isolation of a Single Linuron-Degrading Variovorax Strain - PMC [pmc.ncbi.nlm.nih.gov]

exploring the spectrum of activity for different benzoylphenylureas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylphenylureas (BPUs) represent a significant class of insect growth regulators (IGRs) that have been successfully integrated into pest management programs for several decades. Their unique mode of action, targeting a biochemical pathway absent in vertebrates, provides a desirable level of selectivity and safety. This technical guide offers an in-depth exploration of the spectrum of activity of various benzoylphenylurea compounds, detailing their mechanism of action, providing quantitative efficacy data, outlining key experimental protocols, and visualizing the pertinent biological pathways.

Mechanism of Action: Inhibition of Chitin (B13524) Synthesis

The primary mode of action for benzoylphenylureas is the inhibition of chitin synthesis.[1][2][3][4][5][6][7][8][9][10][11][12] Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut. By interfering with the final step of chitin polymerization, catalyzed by the enzyme chitin synthase, BPUs disrupt the formation of the new cuticle during molting.[1][2][3][4][5][6][7][8][9][10][11][12] This leads to an inability to properly shed the old exoskeleton, resulting in larval mortality due to rupturing of the malformed new cuticle or starvation.

The precise molecular interaction with chitin synthase is an area of ongoing research, but it is understood that BPUs are not direct competitive inhibitors of the enzyme's active site.[13] Instead, they are thought to bind to a different site on the enzyme or an associated protein, allosterically inhibiting its function.[14]

Chitin Biosynthesis Pathway and BPU Inhibition

The following diagram illustrates the key steps in the insect chitin biosynthesis pathway, highlighting the point of inhibition by benzoylphenylureas.

Spectrum of Activity: Quantitative Data

The insecticidal activity of benzoylphenylureas varies depending on the specific compound, the target insect species, and the larval instar. The following tables summarize the efficacy (LC50/LD50 values) of several commercially important BPUs against a range of key agricultural and public health pests. Lower values indicate higher toxicity.

Table 1: Larvicidal Activity of Benzoylphenylureas against Lepidopteran Pests

| Insecticide | Spodoptera frugiperda (Fall Armyworm) | Plutella xylostella (Diamondback Moth) | Helicoverpa armigera (Cotton Bollworm) |

| Diflubenzuron | - | - | Inactive[15] |

| Flufenoxuron | - | - | - |

| Hexaflumuron | - | - | - |

| Lufenuron | LC50: 0.99 mg/L[16] | - | - |

| Novaluron | LC50: 0.480 mg/L[17] | LC50: 3.479 mg/L[17] | - |

| Teflubenzuron | - | - | Inactive[15] |

| Triflumuron | - | - | Active[15] |

Table 2: Larvicidal Activity of Benzoylphenylureas against Other Insect Orders

| Insecticide | Leptopharsa gibbicarina (Lace Bug - Hemiptera) | Aedes aegypti (Yellow Fever Mosquito - Diptera) |

| Lufenuron | LC50: 2.05 ppm[9] | - |

| Novaluron | LC50: 0.55 ppm[9] | - |

| Teflubenzuron | LC50: 1.71 ppm[9] | - |

| Triflumuron | LC50: 2.38 ppm[9] | - |

Structure-Activity Relationships (SAR)